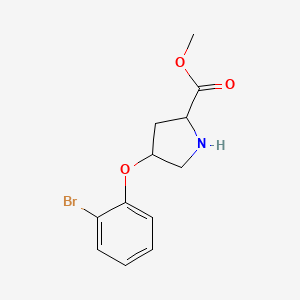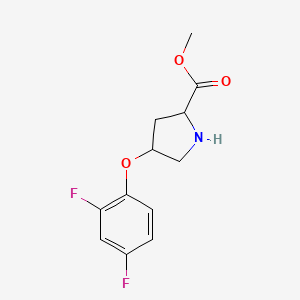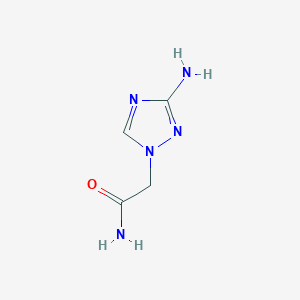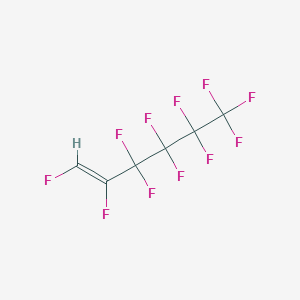
2-Hydroxy-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methylpentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid and features both a hydroxyl group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-hydroxy-3-methylpentanenitrile, followed by hydrolysis to yield the desired amide. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Keto-3-methylpentanamide or 2-carboxy-3-methylpentanamide.
Reduction: 2-Hydroxy-3-methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylpentanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
2-Hydroxy-3-methylpentanamide can be compared with similar compounds such as:
2-Hydroxy-3-methylpentanoic acid: Lacks the amide group but has similar reactivity due to the hydroxyl group.
3-Hydroxy-2-methylpentanamide: Positional isomer with different reactivity and properties.
2-Hydroxy-3-methylvaleric acid: Another name for 2-Hydroxy-3-methylpentanoic acid, highlighting its structural similarity.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(8)6(7)9/h4-5,8H,3H2,1-2H3,(H2,7,9) |
InChI Key |
GEZTUEGDQNTTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)





![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)



